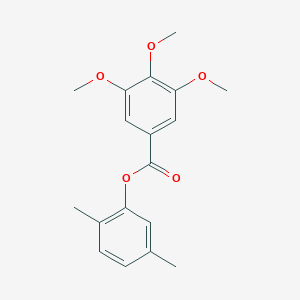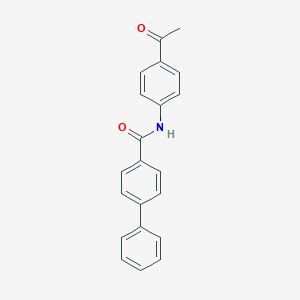![molecular formula C18H13N B289746 1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)
1-Phenylazepino[2,1,7-cd]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylazepino[2,1,7-cd]indolizine is a heterocyclic compound that has been of interest to researchers due to its unique chemical structure and potential biological activities. This compound has been synthesized using various methods and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Phenylazepino[2,1,7-cd]indolizine is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects:
1-Phenylazepino[2,1,7-cd]indolizine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and bacteria, reduce inflammation, and inhibit viral replication. In addition, it has been shown to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenylazepino[2,1,7-cd]indolizine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, the limitations of using this compound include its low solubility in water and its potential to undergo degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-Phenylazepino[2,1,7-cd]indolizine. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography could be further explored.
Synthesemethoden
The synthesis of 1-Phenylazepino[2,1,7-cd]indolizine can be achieved through several methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Fischer indole synthesis. The Pictet-Spengler reaction is the most common method used for the synthesis of this compound, which involves the condensation of an aldehyde or ketone with an amine to form an iminium ion intermediate, followed by cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
1-Phenylazepino[2,1,7-cd]indolizine has been studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
Eigenschaften
Molekularformel |
C18H13N |
|---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
2-phenyl-13-azatricyclo[6.4.1.04,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-13-16-11-6-10-15-9-4-5-12-18(17)19(15)16/h1-13H |
InChI-Schlüssel |
YPGCWSIRAGWQOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC4=CC=CC(=C2)N43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC4=CC=CC(=C2)N43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)

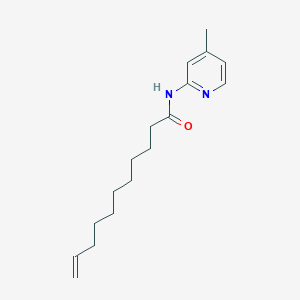


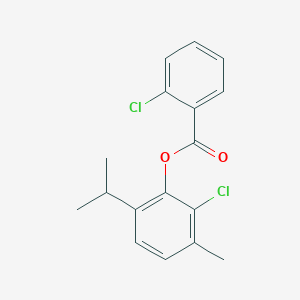
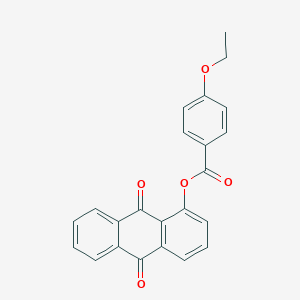
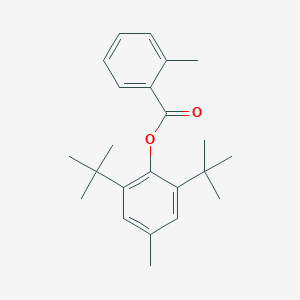
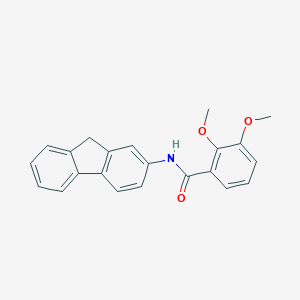
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


